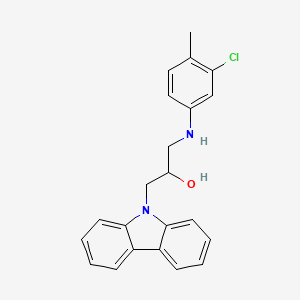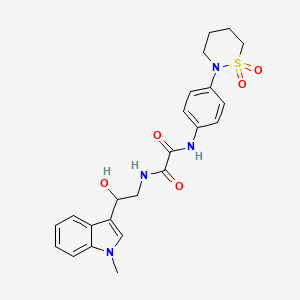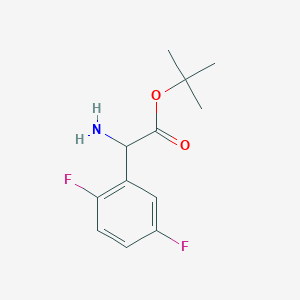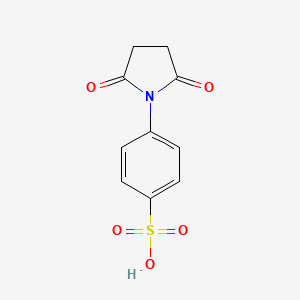
1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol is a derivative of carbazole, which is a heterocyclic aromatic organic compound. Carbazole derivatives are known for their interesting optical, photophysical, and electrochemical properties, which make them suitable for various applications, including materials science and pharmaceuticals.
Synthesis Analysis
Although the specific synthesis of 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol is not detailed in the provided papers, a related compound, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, was synthesized through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol . This suggests that a similar synthetic route could be employed for the target compound, possibly involving the condensation of a diamine with a suitably substituted carbazole aldehyde in the presence of a solvent like ethanol.
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be complex, and their analysis often requires a combination of physical and computational techniques. For the related compound mentioned earlier, CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy were used to physically analyze the structure . Computational studies, including density functional theory (DFT) calculations, were performed to understand the molecular electrostatic potential, Mulliken charges, and optimized structure . These methods would likely be applicable to the analysis of the molecular structure of 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol as well.
Chemical Reactions Analysis
The chemical reactivity of carbazole derivatives can be inferred from their electrochemical properties. The presence of the carbazole moiety allows for electrochemical coupling, as observed in cyclic voltammetry studies of similar compounds . This indicates that the target compound may also undergo electrochemical reactions, which could be utilized in the synthesis of polymers or other materials.
Physical and Chemical Properties Analysis
Carbazole derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The glass-forming ability of some carbazole-based monomers and polymers has been studied, with glass transition temperatures ranging from 43 to 125 degrees Celsius . The thermal degradation of these compounds typically begins between 317 to 402 degrees Celsius . Optical and photophysical properties, such as UV and fluorescence spectra, are characterized by the presence of the carbazole chromophore, which is consistent across different derivatives . These properties suggest that 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol would also exhibit similar behavior, making it potentially useful in applications that require stable, glassy materials with specific optical characteristics.
科学的研究の応用
Antifungal and Antibacterial Properties
- Novel carbazole hybrid molecules, including those with structural similarities to the specified compound, have been designed and synthesized, demonstrating potent antifungal activity against various pathogenic fungal strains and some antibacterial effectiveness. Molecular docking analysis revealed a powerful interaction with the Mycobacterium P450DM enzyme, indicating these compounds as potential lead antifungal agents for future investigations (Rad et al., 2016).
Antioxidant Activities
- Carbazole derivatives have been synthesized and evaluated for their radical scavenging activity, indicating that certain analogues, particularly those bearing electron-donating methoxy substituent, showed predominant antioxidant activity. This highlights the potential of carbazole compounds in free radical scavenging applications (Naik et al., 2010).
Neurogenesis Promotion
- Derivatives similar in structural motif to the specified compound have been reported to promote neurogenesis by inducing final cell division in neural stem cells (NSCs), providing insights into potential treatments for neurodegenerative diseases. This suggests the broader applicability of carbazole compounds in neuroregenerative medicine (Shin et al., 2015).
Bioinformatics and Cheminformatics
- Schiff bases, including carbazole derivatives, have been synthesized and characterized, with bioinformatic tools applied to evaluate their drug-likeness features and potential as neuropsychiatric drugs. These studies employ computational pharmacological methods to predict binding to therapeutic targets, underscoring the importance of carbazole compounds in drug discovery (Avram et al., 2021).
特性
IUPAC Name |
1-carbazol-9-yl-3-(3-chloro-4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-10-11-16(12-20(15)23)24-13-17(26)14-25-21-8-4-2-6-18(21)19-7-3-5-9-22(19)25/h2-12,17,24,26H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRALTPAXWYLNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)




